N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide
Description
N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide (molecular formula: C₃₄H₃₄N₂O₄, molecular weight: 534.6 g/mol) is a hydroxamic acid and amide derivative characterized by two diphenylacetamide moieties linked via a cyclohexyl backbone with hydroxyl substituents on the nitrogen atoms. This structural complexity confers unique chemical reactivity and biological activity, particularly in enzyme inhibition and anticancer applications . Its synthesis involves multi-step reactions using cyclohexane derivatives and diphenylacetamide precursors under controlled conditions, often employing solvents like dichloromethane or ethanol .
The compound’s Standard InChIKey (FSKBHXVAXWHEQT-UHFFFAOYSA-N) and Canonical SMILES (C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O) highlight its stereochemical configuration, which is critical for interactions with biological targets such as metalloproteinases and histone deacetylases (HDACs) .
Properties
IUPAC Name |
N-[2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKBHXVAXWHEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) involves several steps. One common method includes the reaction of cyclohexane-1,2-diamine with diphenylacetyl chloride in the presence of a base, followed by the addition of hydroxylamine The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions
Chemical Reactions Analysis
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism by which N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxylamine groups can form hydrogen bonds with active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of diphenylacetamide derivatives. Below is a comparative analysis with structurally related compounds:
Key Differentiators
Hydroxamic Acid Functionality : The target compound’s dual N-hydroxy groups enhance its metal-chelating capacity, enabling strong inhibition of HDACs and metalloenzymes. This contrasts with simpler amides like N-cyclohexyl-2,2-diphenylacetamide, which lack this functionality .
Cyclohexyl Backbone : The cyclohexyl bridge provides conformational rigidity, improving target specificity compared to linear-chain analogues (e.g., N-(2-hydroxyethyl)-2-phenylacetamide) .
Substituent Effects: Methoxyphenoxy Groups (e.g., in N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide) introduce electron-donating effects, enhancing anti-inflammatory activity via COX-2 binding . Furan Moieties (e.g., in N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide) increase π-π stacking interactions, improving antimicrobial efficacy . Nitrophenyl Groups (e.g., in N-(2-nitrophenyl)-2,2-diphenylacetamide) facilitate redox-mediated biological interactions, relevant to anticonvulsant applications .
Biological Activity
N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclohexyl group and diphenylacetamide moieties. Its molecular formula is , with a molecular weight of approximately 351.41 g/mol. The presence of the N-hydroxy group is significant for its biological activity, particularly in inhibiting certain enzymes.
1. Histone Deacetylase Inhibition
Research indicates that N-hydroxy derivatives can act as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Compounds similar to this compound have shown promising results in inhibiting HDAC activity, which can lead to reactivation of silenced genes involved in tumor suppression .
| Compound | HDAC Inhibition Activity | Reference |
|---|---|---|
| This compound | Moderate | |
| Other N-hydroxyphenylacrylamides | Strong |
2. Antitumor Activity
In vivo studies have demonstrated that compounds with similar structures exhibit antitumor activity. For instance, certain N-hydroxyphenylacrylamides were tested in human colon carcinoma xenograft models and showed significant tumor growth inhibition. The mechanism is believed to involve apoptosis induction through the modulation of gene expression related to cell cycle regulation .
3. Metabolic Stability
The metabolic stability of this compound has been evaluated in various studies. It was found to possess favorable pharmacokinetic properties compared to traditional hydroxamic acid HDAC inhibitors. This stability is crucial for maintaining effective concentrations in vivo and enhancing therapeutic efficacy .
Case Studies
Several case studies have illustrated the biological effects of similar compounds:
- Case Study 1 : A study involving a derivative of N-hydroxy-3-phenyl-2-propenamide demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
- Case Study 2 : In another investigation, compounds with similar HDAC inhibitory properties were used in combination therapies for treating resistant cancer types, showing improved outcomes compared to monotherapy .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide?
- Methodological Answer : The compound likely requires multi-step synthesis involving iterative amide coupling and hydroxyl group protection. A plausible route includes:
- Step 1 : Cyclohexylamine functionalization with diphenylacetic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Step 2 : Hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.
- Step 3 : Final assembly via nucleophilic acyl substitution.
Experimental design should prioritize anhydrous conditions and inert atmospheres to minimize hydrolysis. Monitor intermediates via TLC and LC-MS .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for amide protons (δ 6.5–8.5 ppm), hydroxyl groups (broad signals), and cyclohexyl/diphenyl moieties. Use DEPT-135 for carbon hybridization .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N–H/O–H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns.
- HPLC : Quantify purity using a C18 column with acetonitrile/water gradients (≥95% purity threshold for biological assays) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers under nitrogen to prevent degradation.
- Disposal : Follow EPA/DOT guidelines for amide-containing waste .
Advanced Research Questions
Q. How can contradictory NMR data due to dynamic stereochemistry be resolved?
- Methodological Answer :
- Variable-Temperature NMR : Conduct experiments at 25°C to −40°C to slow conformational exchange. Observe coalescence of diastereotopic protons (e.g., cyclohexyl CH2 groups).
- NOESY/ROESY : Identify spatial proximity between hydroxyl protons and aromatic rings to confirm intramolecular hydrogen bonding.
- DFT Calculations : Compare experimental coupling constants (J-values) with simulated spectra from Gaussian or ORCA software .
Q. What strategies optimize solubility for in vitro pharmacological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility.
- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at concentrations below CMC.
- pH Adjustment : Deprotonate hydroxyl groups (pH >10) to increase hydrophilicity, but validate stability via accelerated degradation studies .
Q. How to validate >95% purity for pharmacological studies when HPLC data conflicts with NMR integration?
- Methodological Answer :
- Orthogonal Methods : Combine reverse-phase HPLC, ion-exchange chromatography, and capillary electrophoresis.
- Spiking Experiments : Add known impurities (e.g., hydrolyzed byproducts) to confirm baseline resolution.
- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to cross-validate purity .
Q. What computational approaches predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to assess CYP450 metabolism, hERG inhibition, and Ames test outcomes.
- Docking Studies : Simulate binding to hepatic enzymes (e.g., CYP3A4) using AutoDock Vina. Prioritize metabolites identified via in silico fragmentation (e.g., Meteor Nexus) .
Data Contradiction Analysis
Q. How to address discrepancies in mass spectrometry and elemental analysis results?
- Methodological Answer :
- Isotopic Pattern Analysis : Compare experimental isotopic distribution (e.g., [M+1]+ peaks) with theoretical values from ChemCalc.
- Elemental Analysis : Recalibrate combustion parameters (oxygen flow rate, furnace temperature) to improve accuracy for nitrogen content.
- Alternative Ionization : Use ESI instead of EI to reduce fragmentation and clarify molecular ion detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
